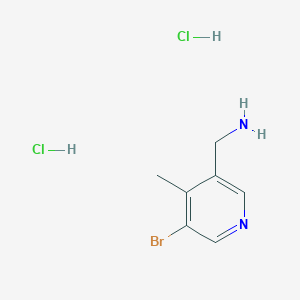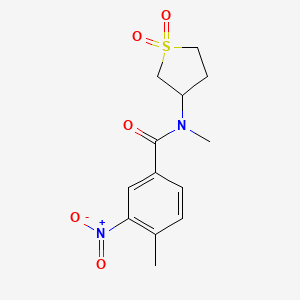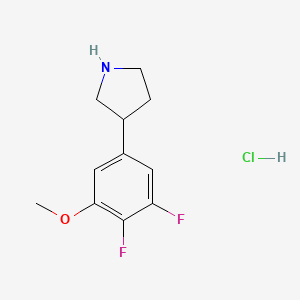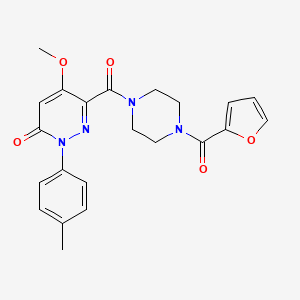
(5-Bromo-4-methylpyridin-3-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Bromo-4-methylpyridin-3-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2228191-13-5 . It has a molecular weight of 273.99 and its IUPAC name is (5-bromo-4-methylpyridin-3-yl)methanamine dihydrochloride .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Halogenated Pyridines : Research has demonstrated methodologies for synthesizing halogenated pyridines, which are valuable building blocks in medicinal chemistry. For instance, Wu et al. (2022) described simple syntheses of unique halopyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine using halogen dance reactions. These compounds serve as potential intermediates for developing pentasubstituted pyridines with functionalities desirable for chemical manipulations (Wu et al., 2022).
Crystal Structure Insights : Studies on compounds with structural features similar to "(5-Bromo-4-methylpyridin-3-yl)methanamine; dihydrochloride" often explore their crystal structures to inform further applications. For example, Abboud et al. (2010) discussed the synthesis of polyhalogenated 4,4'-bipyridines, which can be synthesized from dihalopyridines in a single step. The structural elucidation of these compounds facilitates understanding of their chemical behavior and potential as precursors in various syntheses (Abboud et al., 2010).
Biological Activity
Antimicrobial Properties : The search for new antimicrobials often leads to the investigation of pyridine derivatives. Rao et al. (2013) synthesized a novel azetidine derivative, which showed acceptable antibacterial and antifungal activity, highlighting the potential of bromo-methylpyridine compounds in developing new antimicrobial agents (Rao et al., 2013).
Synthesis of Biologically Active Compounds : The structural features of bromo-methylpyridines allow for the synthesis of compounds with significant biological activities. Hirokawa et al. (2000) described the efficient synthesis of a carboxylic acid moiety of a potent antagonist for dopamine and serotonin receptors, illustrating the role of similar structural units in the development of pharmacologically active molecules (Hirokawa et al., 2000).
Environmental Significance
Methyl Halide Production in Plants : Research by Rhew et al. (2003) on Arabidopsis thaliana, a model plant, demonstrated that it produces and emits methyl halides, with the enzyme responsible for this production encoded by the HOL gene. This study suggests that the ability to produce methyl halides, including those derived from bromo-methylpyridine compounds, is widespread among vascular plants, which has implications for understanding natural sources of these environmentally significant compounds (Rhew et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
特性
IUPAC Name |
(5-bromo-4-methylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5-6(2-9)3-10-4-7(5)8;;/h3-4H,2,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXVWDYTOWLHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1CN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-4-methylpyridin-3-yl)methanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(2-((2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2918984.png)

![S-[2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl] ethanethioate;iodide](/img/structure/B2918987.png)
![Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2918988.png)



![1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2918992.png)
![(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2918995.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2918997.png)
![N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)
![[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine](/img/structure/B2919001.png)
![N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2919004.png)
